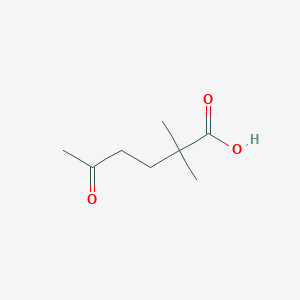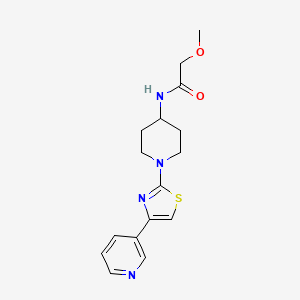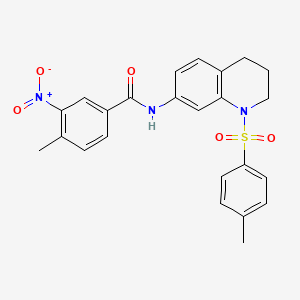
4-甲基-3-硝基-N-(1-甲苯磺酰基-1,2,3,4-四氢喹啉-7-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-methyl-3-nitro group and a tosylated tetrahydroquinoline moiety
科学研究应用
4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors
作用机制
Target of Action
The compound contains an indole moiety , which is a prevalent structure in many biologically active compounds. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might interact with various targets in the body.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could potentially be quite diverse.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide core.
Tosylation: Protection of the amine group with a tosyl group.
Cyclization: Formation of the tetrahydroquinoline ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and dehydrating agents for cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for nitration and amidation steps, as well as the development of efficient purification methods to isolate the final product .
化学反应分析
Types of Reactions
4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups.
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using bases or nucleophiles.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide
Major Products
The major products formed from these reactions include amines, substituted benzamides, and quinoline derivatives, which can be further utilized in various chemical syntheses .
相似化合物的比较
Similar Compounds
4-methyl-3-nitrobenzamide: Lacks the tetrahydroquinoline moiety, resulting in different biological activity.
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Lacks the nitro group, affecting its redox properties.
4-methyl-3-nitro-N-(quinolin-7-yl)benzamide: Lacks the tosyl group, altering its chemical reactivity
Uniqueness
The unique combination of functional groups in 4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-16-5-11-21(12-6-16)33(31,32)26-13-3-4-18-9-10-20(15-23(18)26)25-24(28)19-8-7-17(2)22(14-19)27(29)30/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZCCTCZICDIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)
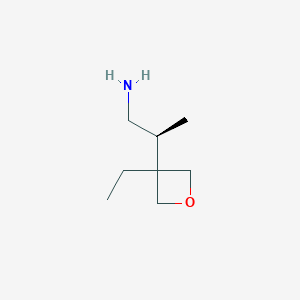
![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2486406.png)


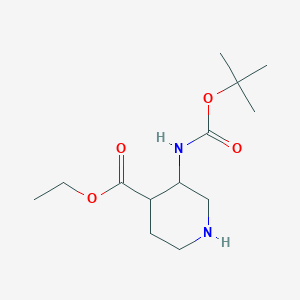
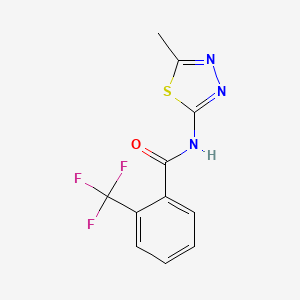
![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
